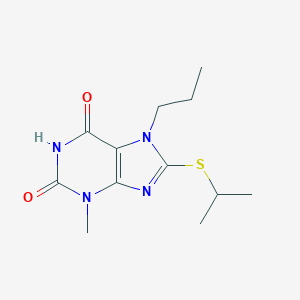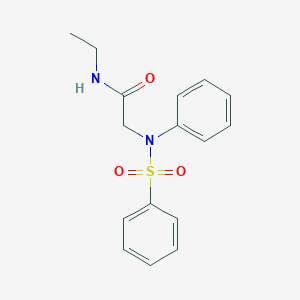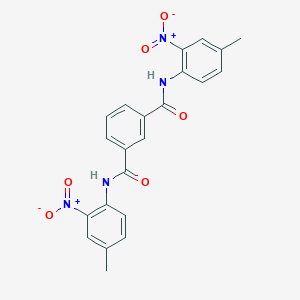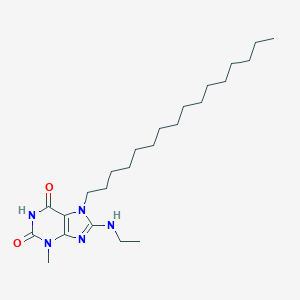
2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide
Übersicht
Beschreibung
2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity
2,4-Thiazolidinedione derivatives, including 2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide, have shown promising hypoglycemic activity. Studies on Wister albino mice indicated that some derivatives effectively reduce blood glucose levels, demonstrating potential as treatments for diabetes mellitus (Nikalje, Deshp, & Une, 2012).
Antibacterial Activities
These compounds also exhibit notable antibacterial properties. They have been evaluated against various bacterial strains, including Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa, showing effective inhibition of bacterial growth. This suggests their potential use in developing new antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).
Antioxidant and Anti-inflammatory Properties
The derivatives of this compound also display significant antioxidant and anti-inflammatory activities. Some compounds have shown efficacy in DPPH radical scavenging and lipid peroxide inhibition assays, suggesting their therapeutic potential in managing oxidative stress-related conditions and inflammation (Koppireddi et al., 2013).
Antimicrobial and Hemolytic Activities
These compounds have also been studied for their antimicrobial and hemolytic activities, with several derivatives showing activity against selected microbial species. Their potential use in addressing microbial infections and their safety profiles make them candidates for further biological screening (Gul et al., 2017).
Nematicidal Activity
Furthermore, certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated excellent nematicidal activity, indicating their potential application in agricultural pest control (Lu, Zhou, Wang, & Jin, 2020).
Cytotoxic Activity
In the field of cancer research, derivatives of this compound have shown cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. Molecular docking studies and ADME properties of these compounds align with their cytotoxic evaluation results (Kolluri et al., 2020).
Fungicidal Activity
Lastly, these derivatives have been evaluated for their fungicidal and bactericidal activities. Some compounds have shown significant inhibition against various fungal species, highlighting their potential application in fungicide development (Mori, Takagi, Noritake, & Kagabu, 2008).
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(18-12-7-3-1-4-8-12)11-14-16(21)19(17(22)23-14)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFWPWYTIOOOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403439.png)
![8-[(3-bromobenzyl)sulfanyl]-7-(3-chloro-2-butenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403440.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403442.png)




![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-[3-chloro(phenylsulfonyl)anilino]acetamide](/img/structure/B403451.png)


![5'-(4-Chlorophenyl)-3'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B403456.png)
![2-[3-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B403458.png)

